4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine
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Overview
Description
4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol . This compound is characterized by the presence of a difluoromethoxyphenyl group attached to a butan-1-amine chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine typically involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine: Unique due to the presence of both difluoro and methoxy groups.
2,6-Difluoro-4-methoxybenzaldehyde: Similar structure but lacks the butan-1-amine chain.
4-Methoxyphenylbutan-1-amine: Similar structure but lacks the difluoro groups.
Uniqueness
This compound is unique due to the combination of difluoro and methoxy groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H15F2NO |
---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
4-(2,6-difluoro-4-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H15F2NO/c1-15-8-6-10(12)9(11(13)7-8)4-2-3-5-14/h6-7H,2-5,14H2,1H3 |
InChI Key |
BZLVNPWGTHSBGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CCCCN)F |
Origin of Product |
United States |
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